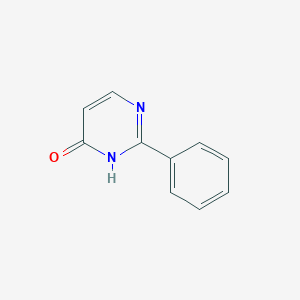

2-Phenylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBLRJIMBFLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955270 | |

| Record name | 2-Phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33643-94-6 | |

| Record name | 33643-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Phenylpyrimidin-4-ol from benzylidene acetones

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidin-4-ol from Benzylideneacetone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenylpyrimidin-4-ol, a valuable heterocyclic scaffold, utilizing benzylideneacetone and urea as primary precursors. The document delves into the underlying synthetic strategy, a detailed mechanistic pathway, and validated experimental protocols. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights into the causality behind experimental choices and ensuring a robust, self-validating methodology.

Introduction and Strategic Overview

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds and pharmaceuticals.[2] Derivatives of 3,4-dihydropyrimidin-2(1H)-ones, for instance, are widely recognized in the pharmaceutical industry as calcium channel blockers and antihypertensive agents.[3] The synthesis of 2-phenylpyrimidin-4-ol represents a key transformation to access this important class of molecules.

The core synthetic strategy involves a cyclocondensation reaction between an α,β-unsaturated ketone (specifically, benzylideneacetone, a type of chalcone) and urea.[4][5][6] This approach is a well-established and efficient method for constructing the pyrimidine ring. It can be viewed as a variation of the classic Biginelli reaction, which traditionally involves a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea.[1][3][7][8] The key distinction in this guide's focus is the use of a pre-formed α,β-unsaturated ketone, which offers a more controlled, stepwise approach to the target molecule.[7][8]

The Two-Stage Synthetic Workflow

The synthesis is logically approached in two primary stages: first, the preparation of the benzylideneacetone precursor, followed by its cyclocondensation with urea to form the final pyrimidine ring.

Caption: Overall two-stage synthetic workflow diagram.

Mechanistic Insights: The Cyclocondensation Pathway

The formation of the pyrimidine ring from benzylideneacetone and urea under basic conditions proceeds through a logical sequence of nucleophilic addition and intramolecular cyclization events. A strong base, such as potassium hydroxide, is crucial for deprotonating urea, thereby generating a more potent nucleophile.

The plausible mechanism involves the following key steps:

-

Michael Addition: The urea anion executes a nucleophilic 1,4-conjugate addition to the β-carbon of the α,β-unsaturated ketone system in benzylideneacetone. This forms an enolate intermediate.

-

Intramolecular Cyclization: The intermediate undergoes tautomerization, followed by a nucleophilic attack from one of the urea's nitrogen atoms onto the carbonyl carbon. This step forms the six-membered heterocyclic ring.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of a more stable dihydropyrimidine derivative.

-

Oxidation/Tautomerization: The resulting dihydropyrimidine can undergo oxidation or, more commonly, tautomerize to the thermodynamically stable aromatic 2-phenylpyrimidin-4-ol. The final product exists in a tautomeric equilibrium with its keto form, 2-phenylpyrimidin-4(3H)-one.

Sources

- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. ijres.org [ijres.org]

- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide on the Tautomerism and Resonance Stabilization of 2-Phenylpyrimidin-4-ol

This guide provides a comprehensive technical analysis of the tautomeric equilibrium and resonance stabilization of 2-phenylpyrimidin-4-ol. It is intended for researchers, scientists, and professionals in drug development who are engaged with the chemical properties and potential applications of pyrimidine derivatives.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical reactivity, biological activity, and physical properties of molecules.[1][2] In heterocyclic chemistry, particularly in systems containing endocyclic nitrogen atoms and exocyclic oxygen atoms, lactam-lactim and keto-enol tautomerism are prevalent.[3] The position of this equilibrium can dramatically alter a molecule's function, for instance, by affecting its ability to act as a hydrogen bond donor or acceptor, which is critical in biological systems and drug-receptor interactions.[2]

The pyrimidine ring is a core structure in numerous biologically vital molecules, including nucleobases like cytosine and uracil, and a variety of synthetic drugs.[4] Consequently, understanding the tautomeric preferences of substituted pyrimidines, such as 2-phenylpyrimidin-4-ol, is of paramount importance for predicting their behavior in different chemical and biological environments.

Part 1: The Keto-Enol Tautomeric Equilibrium of 2-Phenylpyrimidin-4-ol

2-Phenylpyrimidin-4-ol can exist in two primary tautomeric forms: the enol form (2-phenyl-4-hydroxypyrimidine) and the keto form (2-phenylpyrimidin-4(3H)-one). The equilibrium between these two forms is a dynamic process involving the migration of a proton and the shifting of double bonds.

Caption: Tautomeric equilibrium of 2-phenylpyrimidin-4-ol.

Computational studies on the parent 4-hydroxypyrimidine system have shown that the introduction of a second nitrogen atom into the pyridine ring shifts the equilibrium towards the ketonic form.[5][6][7] This is a significant deviation from the tautomeric behavior of 2-hydroxypyridine, where the hydroxyl form is favored.[6][7] The preference for the keto tautomer in pyrimidine derivatives is a key factor in understanding the structure and function of pyrimidine nucleobases.[5][7]

Part 2: Resonance Stabilization of the Tautomers

The relative stability of the keto and enol tautomers is governed by a combination of factors, including aromaticity, electronic delocalization, and intramolecular hydrogen bonding.[5][7] Resonance theory provides a powerful framework for understanding the electron distribution and stability of these forms.

Resonance in the Enol Form (2-Phenyl-4-hydroxypyrimidine)

The enol form possesses a fully aromatic pyrimidine ring, which contributes significantly to its stability. The lone pair of electrons on the hydroxyl oxygen can participate in resonance, further delocalizing the electron density throughout the ring.

Resonance in the Keto Form (2-Phenylpyrimidin-4(3H)-one)

The keto form, while having a less aromatic pyrimidine ring compared to the enol form, benefits from a strong amide-like resonance. This involves the delocalization of the lone pair of electrons on the N3 nitrogen atom to the carbonyl group. This charge separation results in a significant contribution from a zwitterionic resonance structure, which enhances the stability of the keto tautomer.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The 2-Phenylpyrimidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Phenylpyrimidine Derivatives

The 2-phenylpyrimidine core is a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets. This versatility has led to the development of derivatives exhibiting a remarkable breadth of pharmacological activities. This guide synthesizes current knowledge on the diverse biological roles of 2-phenylpyrimidine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore their application as anticancer, anti-inflammatory, and antifungal agents, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The most extensively explored therapeutic application of 2-phenylpyrimidine derivatives is in oncology. These compounds have been successfully designed to inhibit key enzymes and pathways that drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Precision Inhibition of Key Oncogenic Drivers

2-Phenylpyrimidine derivatives achieve their anticancer effects by targeting specific, validated oncogenic proteins. The rationale behind selecting these targets is to disrupt signaling pathways that are hyperactive in cancer cells while minimizing effects on normal, healthy cells.

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways. Imatinib, a pioneering 2-phenylaminopyrimidine derivative, set the precedent for this class of drugs[1]. Derivatives have been developed to target numerous kinases:

-

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often overexpressed in B-cell malignancies[2]. Inhibition of BTK blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis[2].

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a prime target for halting tumor growth and metastasis[3].

-

Other Kinases: This scaffold has also been employed to target Aurora kinases, Polo-like kinases (PLK)[4], and Src family kinases[1], all of which are involved in cell cycle regulation and proliferation.

-

-

Deubiquitinase Inhibition: A novel approach involves targeting the USP1/UAF1 deubiquitinase complex. This complex regulates DNA damage response, and its inhibition has emerged as a promising anticancer strategy[5]. Inhibitors like the N-benzyl-2-phenylpyrimidin-4-amine derivatives lead to an accumulation of monoubiquitinated PCNA, ultimately triggering cancer cell death[5].

-

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length, which allows cancer cells to bypass normal senescence and achieve immortality. Certain 2-phenylpyrimidine coumarin hybrids have been shown to inhibit telomerase reverse transcriptase (TERT), leading to telomere shortening and cessation of tumor cell proliferation[6][7].

Signaling Pathway Spotlight: BTK in B-Cell Malignancies

The inhibition of the BCR pathway via BTK is a clinically validated strategy. The diagram below illustrates the central role of BTK and the intervention point for 2-phenylpyrimidine inhibitors.

Caption: Inhibition of the BCR signaling pathway by a 2-phenylpyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these anticancer agents are highly dependent on the substituents attached to the 2-phenylpyrimidine core.

-

For BTK Inhibitors: Studies have shown that introducing larger substituents, such as a 3-methyl phenylcarbamoyl group at the C-4 aniline moiety, can significantly enhance anti-proliferative activity, sometimes exceeding that of the positive control, ibrutinib[2].

-

For USP1/UAF1 Inhibitors: The development of potent inhibitors like ML323 demonstrated that N-benzyl substitutions on the pyrimidin-4-amine are crucial for achieving nanomolar inhibitory potency[5].

-

For Telomerase Inhibitors: Hybridization with a coumarin scaffold appears to be a successful strategy, with molecular docking studies suggesting that these hybrid molecules form multiple hydrogen bonds and hydrophobic interactions within the active site of telomerase reverse transcriptase[6].

Quantitative Data Summary: Anticancer Potency

The following table summarizes the in vitro activity of representative 2-phenylpyrimidine derivatives against various cancer cell lines. This comparative data is essential for lead compound selection.

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11g | BTK | HL60 (Leukemia) | 3.66 | [2] |

| Raji (Leukemia) | 6.98 | [2] | ||

| Ramos (Leukemia) | 5.39 | [2] | ||

| ML323 (70) | USP1/UAF1 | Non-small cell lung cancer | Nanomolar Potency | [5] |

| SP2 | VEGFR-2 | HT-29 (Colon) | 4.07 | [3] |

| COLO-205 (Colon) | 4.98 | [3] | ||

| Compound 13 | Telomerase | CNE2 (Nasopharyngeal) | Favorable Activity | [6][7] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a cornerstone for evaluating the cytotoxic effects of novel compounds. Its selection is based on its reliability in measuring the metabolic activity of viable cells.

Objective: To determine the concentration at which a 2-phenylpyrimidine derivative inhibits 50% of cancer cell growth (IC₅₀).

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Raji, HL60) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 100 µL per well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Ibrutinib).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for sufficient cell division cycles for the compound's effect to be observed.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Anti-inflammatory Activity - Quelling the Fire of Inflammation

Chronic inflammation is a key driver of various pathologies. 2-Phenylpyrimidine derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of these derivatives is the inhibition of COX enzymes, which are responsible for prostaglandin synthesis[8]. A key goal in this area is to achieve selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, while sparing COX-1, the constitutive isoform involved in gastric protection. This selectivity reduces the risk of gastrointestinal side effects common with non-selective NSAIDs[8][9]. Certain derivatives have shown high selectivity towards COX-2, with potency comparable to the established drug meloxicam[9][10]. The inhibition of COX-2 reduces the production of inflammatory mediators, thereby alleviating inflammation[11].

Caption: Experimental workflow for developing 2-phenylpyrimidine COX-2 inhibitors.

Part 3: Antifungal Activity - A New Front Against Fungal Pathogens

The rise of invasive fungal infections and drug resistance necessitates the development of new antifungal agents[12][13]. 2-Phenylpyrimidine derivatives have emerged as a promising structural class for this purpose.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal target for these compounds is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol[13][14]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. By inhibiting CYP51, these derivatives disrupt membrane integrity, leading to fungal cell death. This target is attractive because the fungal CYP51 enzyme is distinct from its human ortholog, allowing for selective toxicity.

SAR and Lead Optimization

Through structural optimization, researchers have identified derivatives with potent antifungal activity. For example, compound C6, developed through a scaffold hopping strategy, exhibited good efficacy against seven clinically common fungal strains, with activity significantly superior to the first-line drug fluconazole[12][13][14]. SAR studies revealed that the introduction of halogen atoms at the 4-position of the phenyl ring could modulate activity, with bromine showing optimal results in one series[14].

Quantitative Data Summary: Antifungal Efficacy

| Compound ID | Target | Fungal Strain | MIC (µg/mL) | Reference |

| C6 | CYP51 | Candida albicans | Good Efficacy | [12][14] |

| Candida tropicalis | Good Efficacy | [12][14] | ||

| Cryptococcus neoformans | Good Efficacy | [12][14] | ||

| YW-01 | CYP51 | Candida albicans | 8 | [14] |

| Candida tropicalis | 4 | [14] |

Part 4: Antimicrobial and Other Activities

Beyond the major areas of oncology, inflammation, and mycology, the 2-phenylpyrimidine scaffold has shown promise in other therapeutic domains.

-

Antibacterial Activity: Certain derivatives have demonstrated marked antimicrobial activity. For example, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on, a related pyrimidine derivative, showed activity against Klebsiella pneumoniae comparable to the antibiotic ceftriaxone in an in vivo model of generalized infection[15]. Another derivative, 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile, showed inhibitory activity against Staphylococcus aureus.

-

Insecticidal Activity: Some 2-phenylpyridine derivatives (a closely related scaffold) have been synthesized and shown to have insecticidal properties against various agricultural pests[16].

Conclusion and Future Outlook

The 2-phenylpyrimidine scaffold has unequivocally proven its value in medicinal chemistry. Its derivatives have yielded potent and selective inhibitors for a wide range of biological targets, leading to promising therapeutic candidates in oncology, inflammation, and infectious diseases. The key to their success lies in the scaffold's synthetic tractability, which allows for fine-tuning of its physicochemical and pharmacological properties through targeted substitutions. Future research will likely focus on developing multi-target agents, exploring novel mechanisms of action, and optimizing the pharmacokinetic profiles of these versatile compounds to translate their potent in vitro activities into clinical success.

References

-

Cai, C., Liu, Y., Zhang, Y., Wang, Y., Wang, T., Wang, Q., & Li, Y. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9(10), 5485-5499. [Link]

-

Tsybizova, A. A., Spasov, A. A., Gurova, N. A., & Anisimova, V. A. (2020). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine, 35(3), 114-120. [Link]

-

Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., Liang, Q., Villamil, M. A., Chen, J., ... & Jadhav, A. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 15(2), 492-505. [Link]

-

Mathews, L. A., & Lindsley, C. W. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(8), 1033. [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

-

Li, Y., Wang, Y., Wang, T., Wang, Q., & Li, Y. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Medicinal Chemistry Research, 26(10), 2466-2476. [Link]

-

Li, Y., Wang, Y., Wang, T., Wang, Q., & Li, Y. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ResearchGate. [Link]

-

al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Il Farmaco, 52(6-7), 492-499. [Link]

-

Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2018). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 8(52), 29631-29654. [Link]

-

Sharma, R., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

Gendek, E., Szymańska, E., & Uliasz, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Singh, P., & Kumar, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19045-19056. [Link]

-

Nunes, A. B., Lira, M. A. C., Rocha, T. A., Conceição, C. M., Rodrigues, K. P., & Falcão, E. P. S. (n.d.). Antifungal and Antibacterial Activity of the Derivative p- NO2-PYRIMIDINE. Unpublished. [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

-

Gendek, E., Szymańska, E., Uliasz, M., & Wujec, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]

-

Fathalla, O. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 15(2), 492-505. [Link]

-

Unknown. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate. [Link]

-

Unknown. (n.d.). Structure activity relationship. ResearchGate. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]

-

Patel, S., Parmar, P., Bapodra, A., & Shah, A. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery, 19(11), 1017-1031. [Link]

-

Unknown. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]

-

Geronikaki, A., & Galdamez, A. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3334. [Link]

-

Szymańska, E., & Wujec, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2111. [Link]

-

Wujec, M., & Szymańska, E. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5755. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]

Sources

- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]

- 16. mdpi.com [mdpi.com]

2-Phenylpyrimidin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The 2-phenylpyrimidin-4-ol core is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold due to its versatile synthetic handles and its presence in a multitude of biologically active agents. This guide provides an in-depth analysis of this crucial building block, from its fundamental synthesis and inherent chemical reactivity to its diverse applications in drug discovery. We will explore the critical concept of keto-enol tautomerism, a key determinant of its reactivity, and delve into the structure-activity relationships (SAR) that have guided the development of potent inhibitors for a range of therapeutic targets, including kinases, deubiquitinases, and fungal enzymes. This document is intended to be a comprehensive resource for researchers and scientists in the field, offering not only theoretical insights but also actionable experimental protocols and data to accelerate the design and synthesis of novel therapeutics based on the 2-phenylpyrimidin-4-ol framework.

The 2-Phenylpyrimidin-4-ol Core: Structural and Physicochemical Attributes

The 2-phenylpyrimidin-4-ol scaffold, with its unique arrangement of a phenyl ring appended to a pyrimidin-4-ol core, presents a compelling combination of structural rigidity and synthetic versatility. The phenyl group provides a vector for exploring hydrophobic interactions within protein binding pockets, while the pyrimidine ring, with its multiple nitrogen atoms, offers sites for hydrogen bonding and further functionalization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | PubChem |

| Molecular Weight | 172.19 g/mol | PubChem |

| XLogP3-AA | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of the 2-Phenylpyrimidin-4-ol Scaffold

The construction of the 2-phenylpyrimidin-4-ol core is typically achieved through a well-established condensation reaction. The most common and efficient method involves the cyclization of a β-ketoester with benzamidine.

Principle of the Reaction

This reaction follows the classical pyrimidine synthesis pathway. Benzamidine, with its two nucleophilic nitrogen atoms, reacts with a β-dicarbonyl compound, such as ethyl acetoacetate. The reaction proceeds via a series of condensation and dehydration steps to form the stable heterocyclic pyrimidine ring.

Caption: General workflow for the synthesis of a 2-phenylpyrimidin-4-ol derivative.

Detailed Experimental Protocol

This protocol is adapted from the general principles of pyrimidine synthesis for the preparation of 2-phenyl-6-methylpyrimidin-4-ol.

Materials:

-

Benzamidine hydrochloride

-

Ethyl acetoacetate

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes.

-

Addition of β-Ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.

-

Condensation Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.

-

Purification: The precipitated product is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Tautomerism: The Duality of 2-Phenylpyrimidin-4-ol

A critical aspect of the chemistry of 2-phenylpyrimidin-4-ol is its existence in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one). This equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.[1][2][3]

Caption: Keto-enol tautomerism in 2-phenylpyrimidin-4-ol.

Spectroscopic studies, including NMR and IR, are crucial for characterizing the predominant tautomeric form in a given environment.[4][5] In many cases, the keto form is found to be more stable.[2] This tautomerism has significant implications for the molecule's reactivity, as the hydroxyl group in the enol form and the N-H and carbonyl groups in the keto form offer different sites for chemical modification.

Reactivity of the 2-Phenylpyrimidin-4-ol Scaffold

The 2-phenylpyrimidin-4-ol scaffold offers several reactive sites that can be exploited for the synthesis of diverse derivatives.

Reactions at the 4-hydroxyl/-oxo Group

-

O-Alkylation: The hydroxyl group of the enol tautomer can be alkylated under basic conditions using alkyl halides.[6] This is a common strategy to introduce linkers or other functional groups.

-

O-Acylation: Acylation of the hydroxyl group can be achieved using acyl halides or anhydrides, often in the presence of a base.[7]

-

Conversion to 4-Chloropyrimidine: A crucial transformation in the medicinal chemistry of this scaffold is the conversion of the hydroxyl/oxo group to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-2-phenylpyrimidine is a highly versatile intermediate for nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The pyrimidine ring, being electron-withdrawing, generally deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. However, the specific reaction conditions and the tautomeric form of the pyrimidine ring can influence the regioselectivity.

Halogenation of the Pyrimidine Ring

Direct halogenation of the pyrimidine ring can be achieved using various halogenating agents. For instance, N-halosuccinimides (NXS) are commonly used for the regioselective halogenation of pyrimidine and related heterocyclic systems.[8][9][10]

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 2-phenylpyrimidine scaffold is a recurring motif in a wide array of bioactive molecules, demonstrating its versatility in targeting different classes of proteins.

Kinase Inhibitors

The 2-phenylpyrimidine core is a well-established scaffold for the design of kinase inhibitors. The pyrimidine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, while the phenyl group can be functionalized to achieve potency and selectivity.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Derivatives of 2-phenylpyrimidine have been developed as potent BTK inhibitors for the treatment of B-cell malignancies.[11] Structure-activity relationship studies have shown that substituents on the phenyl ring and modifications at the 4-position of the pyrimidine ring are crucial for activity.[11]

-

Polo-like Kinase 4 (PLK4) Inhibitors: The 2-aminopyrimidine scaffold, a close analog, has been utilized to develop potent and selective PLK4 inhibitors with potential applications in cancer therapy.[12]

Caption: General binding mode of 2-phenylpyrimidine-based kinase inhibitors.

Antifungal Agents

2-Phenylpyrimidine derivatives have emerged as a promising new class of antifungal agents that target lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[13][14] The scaffold hopping strategy has been successfully employed to optimize the antifungal activity of these compounds.[14]

USP1/UAF1 Deubiquitinase Inhibitors

N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for cancer therapy.[15][16][17] Medicinal chemistry efforts have led to the development of nanomolar inhibitors with demonstrated activity in non-small cell lung cancer cells.[15][17]

Telomerase Inhibitors

Coumarin-fused 2-phenylpyrimidine derivatives have been designed and synthesized as potential telomerase inhibitors with antiproliferative activity against various cancer cell lines.[18] Molecular docking studies suggest that these compounds bind to the telomerase reverse transcriptase (TERT) subunit.[18]

Conclusion

The 2-phenylpyrimidin-4-ol scaffold continues to be a highly valuable building block in medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the ability of its derivatives to interact with a wide range of biological targets underscore its "privileged" status. A thorough understanding of its chemistry, particularly its tautomeric nature, is essential for the rational design of novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of 2-phenylpyrimidin-4-ol, from its synthesis to its diverse applications, with the aim of empowering researchers to further exploit the potential of this remarkable scaffold in the ongoing quest for new medicines.

References

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. Available at: [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. Available at: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. Available at: [Link]

-

RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES. MOSM2021. Available at: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH. Available at: [Link]

-

Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

-

X-ray structures and atom-numbering schemes for compounds: (a) 4a; (b)... ResearchGate. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]

-

Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]

-

K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. Organic Letters. Available at: [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. Available at: [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. Available at: [Link]

-

Halogenation of drugs enhances membrane binding and permeation. PubMed. Available at: [Link]

-

SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. IJRPC. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. Available at: [Link]

-

Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. PubMed. Available at: [Link]

-

Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing. Available at: [Link]

-

Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. ResearchGate. Available at: [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. Tehran University of Medical Sciences. Available at: [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

-

Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. NIH. Available at: [Link]

-

Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]

-

Synthetic approaches towards 4-arylpyrimidines. ResearchGate. Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset. Available at: [Link]

-

Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. Available at: [Link]

-

X-Ray Crystal Structure, Molecular Structure, Spectral And AntimicrobialActivity of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one. ResearchGate. Available at: [Link]

-

Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Request PDF. Available at: [Link]

-

Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed. Available at: [Link]

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. ResearchGate. Available at: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available at: [Link]

-

Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. NIH. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

Sources

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijirset.com [ijirset.com]

- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Phenylpyrimidinone Scaffolds as Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a premier G-protein coupled receptor (GPCR) target for enhancing cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Direct-acting orthosteric agonists have historically been thwarted by a lack of subtype selectivity, leading to significant side effects. Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy by binding to a topographically distinct site on the receptor to potentiate the effects of the endogenous neurotransmitter, acetylcholine (ACh).[2] This guide provides an in-depth technical analysis of the mechanism of action for a key class of M1-selective PAMs: the phenylpyrimidinone scaffold. We will dissect the molecular basis of their binding, the conformational changes they induce, and the subsequent modulation of M1 receptor signaling. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these allosteric ligands, providing a robust framework for their evaluation in drug discovery programs.

The M1 Muscarinic Receptor: A Prime Target for Cognitive Enhancement

The M1 mAChR is a Gq/11-coupled GPCR highly expressed in the cortex and hippocampus, brain regions critical for learning and memory.[3] Its activation by acetylcholine initiates a signaling cascade that is fundamental to synaptic plasticity and neuronal excitability. The decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease, making the M1 receptor a compelling target for therapeutic intervention.[1] The primary challenge has been achieving selectivity for M1 over the other four muscarinic receptor subtypes (M2-M5), which are involved in diverse physiological functions. Allosteric modulation provides a powerful solution, as allosteric sites are generally less conserved across receptor subtypes than the highly conserved orthosteric binding pocket.[2]

The Canonical M1 Signaling Pathway

Upon binding of acetylcholine, the M1 receptor undergoes a conformational change, activating the heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity and gene expression, enhancing neuronal excitability.[4]

Core Mechanism of Phenylpyrimidinone PAMs

Compounds based on the 6-phenylpyrimidin-4-one scaffold represent a well-characterized class of M1 PAMs.[2][5] These molecules do not typically activate the receptor on their own but rather enhance the affinity and/or efficacy of acetylcholine. This is known as positive cooperativity.

The Allosteric Binding Site

Unlike acetylcholine, which binds within the transmembrane helices (the orthosteric site), phenylpyrimidinone PAMs bind to a distinct allosteric pocket located in the extracellular vestibule of the receptor.[6][7] Site-directed mutagenesis and molecular modeling studies, primarily using the prototypical M1 PAM, benzylquinolone carboxylic acid (BQCA), have identified key residues that form this pocket. These include amino acids in transmembrane domain 2 (TM2), TM7, and the second extracellular loop (ECL2).[6][7]

Key interacting residues identified for M1 PAMs include:

-

Tyrosine 85 (Y85) in TM2[7]

Mutation of these residues has been shown to abolish or significantly reduce the activity of M1 PAMs, confirming their critical role in forming the binding site.[6][7] This site is structurally distinct from the orthosteric pocket, providing the basis for M1 subtype selectivity.

Modulation of Agonist Affinity and Efficacy

The binding of a phenylpyrimidinone PAM to the allosteric site induces subtle conformational changes that are transmitted to the orthosteric pocket. This allosteric communication results in two primary effects:

-

Increased Agonist Affinity (Binding Cooperativity): The PAM stabilizes a receptor conformation that has a higher affinity for acetylcholine. This means that a lower concentration of ACh is required to occupy and activate the receptor. This effect is quantified by the cooperativity factor, alpha (α). An α > 1 indicates positive cooperativity.

-

Increased Agonist Efficacy (Functional Potentiation): The PAM can also enhance the ability of ACh, once bound, to trigger the downstream signaling cascade. This results in a greater cellular response (e.g., more Ca2+ release) for a given level of receptor occupancy. This is measured as a leftward shift and/or an increase in the maximum response of the ACh concentration-response curve.[8] For example, the reference PAM BQCA can reduce the concentration of ACh required to activate M1 by up to 129-fold.[9]

It is crucial to note that some M1 PAMs can also possess intrinsic agonist activity (ago-PAMs), meaning they can activate the receptor in the absence of an orthosteric agonist, which may contribute to adverse effects.[10][11]

Experimental Workflows for PAM Characterization

A rigorous, multi-assay approach is essential to fully elucidate the mechanism of a novel M1 PAM. The workflow involves quantifying the modulator's effect on orthosteric ligand binding (affinity) and on receptor-mediated signaling (function).

Protocol: Radioligand Competition Binding Assay

This assay quantifies how the PAM affects the binding of a known radiolabeled orthosteric antagonist (e.g., [³H]N-methylscopolamine, [³H]-NMS) in the presence of the orthosteric agonist (ACh). This allows for the calculation of the PAM's affinity (KB) and its cooperativity (α) with the agonist.

Objective: To determine the binding cooperativity between acetylcholine and a phenylpyrimidinone PAM at the M1 mAChR.

Materials:

-

CHO or HEK293 cells stably expressing the human M1 mAChR.

-

96-well cell culture plates and Isoplates (for scintillation counting).

-

Radioligand: [³H]N-methylscopolamine ([³H]-NMS).

-

Binding Buffer: HEPES-buffered saline (pH 7.4) with 2 mM CaCl₂.[12]

-

Orthosteric Agonist: Acetylcholine (ACh) or Carbachol (CCh).

-

Test Compound: Phenylpyrimidinone PAM.

-

Non-specific control: Atropine (10 µM).

-

Microplate scintillation counter.

Methodology:

-

Cell Plating: Plate M1-expressing cells in 96-well plates at a density of ~25,000 cells/well and allow them to adhere overnight.[12]

-

Preparation of Reagents: Prepare serial dilutions of ACh and the test PAM in binding buffer. The PAM should be tested across a range of fixed concentrations (e.g., 0.1, 1, 10 µM).

-

Assay Setup:

-

Wash cells gently three times with binding buffer.

-

To each well, add 50 µL of binding buffer containing a fixed, low concentration of [³H]-NMS (e.g., 0.3-0.5 nM).

-

Add 25 µL of the appropriate concentration of the test PAM (or vehicle).

-

Add 25 µL of the serial dilution of ACh. Include wells for total binding (no ACh) and non-specific binding (10 µM atropine).

-

-

Incubation: Incubate the plates for 2-3 hours at room temperature to reach equilibrium.[12]

-

Termination & Lysis: Aspirate the buffer from the wells. Wash the cell monolayer rapidly with ice-cold buffer to remove unbound radioligand. Lyse the cells by adding scintillation fluid directly to the wells.

-

Detection: Seal the plates and count them in a microplate scintillation counter.

-

Data Analysis:

-

Plot the data as % specific binding versus the log concentration of ACh.

-

Fit the curves using a four-parameter logistic equation to determine the IC₅₀ of ACh in the absence and presence of the PAM.

-

A leftward shift in the ACh competition curve in the presence of the PAM indicates positive binding cooperativity.[8] The data can be globally fitted to an allosteric operational model to derive the cooperativity factor (α).[12]

-

Protocol: Calcium Mobilization Functional Assay

This assay measures a direct downstream consequence of Gq activation—the release of intracellular calcium. It is a robust method for quantifying the functional potentiation of the ACh response by a PAM.

Objective: To measure the PAM's ability to potentiate ACh-mediated intracellular calcium release.

Materials:

-

M1-expressing CHO or HEK293 cells.

-

96-well or 384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion).[13]

-

Agonist: Acetylcholine.

-

Test Compound: Phenylpyrimidinone PAM.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed cells in black-walled assay plates and grow overnight.

-

Dye Loading:

-

Aspirate the growth medium.

-

Add 50 µL of assay buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM).

-

Incubate for 45-60 minutes at 37°C.[13]

-

-

Compound Preparation: Prepare serial dilutions of the PAM. Prepare a fixed, submaximal (EC₂₀) concentration of ACh. The EC₂₀ value must be predetermined from a full ACh concentration-response curve.

-

Assay Execution (using a fluorescence plate reader):

-

Wash the cells to remove excess dye and replace it with 50 µL of assay buffer.

-

Place the plate in the reader and allow it to equilibrate.

-

First Injection (PAM): The instrument adds the PAM (or vehicle) to the wells. The fluorescence is monitored for a pre-injection baseline period (~20 seconds) and then for a post-injection period (~1.5-2 minutes) to measure any direct agonist activity of the PAM.[14]

-

Second Injection (ACh): The instrument then adds the EC₂₀ concentration of ACh to all wells.[14]

-

Fluorescence is monitored for another 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline.

-

Normalize the data to the response of a maximal concentration of ACh.

-

Plot the normalized response against the log concentration of the PAM to generate a concentration-response curve for potentiation.

-

Fit the curve to determine the PAM's potency (EC₅₀) and maximal efficacy (Eₘₐₓ) for potentiation.[10]

-

Structure-Activity Relationship (SAR) of Phenylpyrimidinone PAMs

Systematic modification of the 6-phenylpyrimidin-4-one scaffold has yielded crucial insights into the structural requirements for M1 PAM activity. Studies have shown that modifications to the pendant moiety attached to the core are critical for modulating allosteric affinity and intrinsic agonism.[2][5]

| Compound ID | Core Scaffold | Key Modification | M₁ PAM Potency (EC₅₀, nM) | Intrinsic Agonism (% ACh Max) | Cooperativity with ACh (α) |

| BQCA | Quinolone | Reference Compound | 845 | ~10-20% | ~15 |

| Compound A | 6-Phenylpyrimidin-4-one | 4-(Pyrazol-4-yl)benzyl | ~500 | ~25% | High |

| Compound B | 6-Phenylpyrimidin-4-one | 4-(Imidazol-1-yl)benzyl | ~1200 | ~15% | Moderate |

| Compound C | 6-Phenylpyrimidin-4-one | 4-Fluorobenzyl | >10,000 | Low | Low |

Note: Data are representative values synthesized from multiple sources for illustrative purposes.[2][5][8][15] Actual values depend on specific assay conditions.

The data illustrate that small changes to the pendant group can dramatically alter the pharmacological profile. For instance, the nature of the heterocyclic ring on the benzyl group influences both potency and the degree of direct agonism. This highlights the tunability of the scaffold, allowing for the optimization of compounds toward a "pure PAM" profile (high cooperativity, low intrinsic agonism), which is often considered more desirable for avoiding over-activation of the receptor and potential side effects.[10]

Conclusion

The phenylpyrimidinone scaffold serves as an exemplary case study in the rational design of selective M1 mAChR positive allosteric modulators. The mechanism of action is driven by binding to a well-defined allosteric site in the extracellular vestibule, which is distinct from the orthosteric pocket. This binding event allosterically enhances the affinity and efficacy of the endogenous agonist, acetylcholine, thereby potentiating canonical Gq-mediated signaling. The detailed experimental protocols provided herein offer a validated framework for identifying and characterizing such modulators. A thorough understanding of the interplay between chemical structure, allosteric affinity, cooperativity, and functional potentiation is paramount for advancing these promising therapeutic agents toward clinical applications for cognitive disorders.

References

-

Ma, L., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences, 106(37), 15950-15955. [Link]

-

Mistry, S. N., et al. (2013). Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor. Molecular Pharmacology, 83(2), 493-505. [Link]

-

Canals, M., et al. (2012). Molecular determinants of allosteric modulation at the M1 muscarinic acetylcholine receptor. Journal of Biological Chemistry, 287(53), 44513-44527. [Link]

-

Keov, P., et al. (2014). Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking. Journal of Biological Chemistry, 289(20), 14323-14337. [Link]

-

Abdul-Ridha, A., et al. (2018). Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. Molecular Pharmacology, 94(1), 770-783. [Link]

-

Shirey, J. K., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences of the United States of America, 106(37), 15950-15955. [Link]

-

Jakubík, J., et al. (2020). Current Advances in Allosteric Modulation of Muscarinic Receptors. International Journal of Molecular Sciences, 21(18), 6568. [Link]

-

Abdul-Ridha, A., et al. (2018). Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. Molecular Pharmacology, 94(1), 770-783. [Link]

-

P. Jeffrey Conn, et al. (2017). Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs. ACS Chemical Neuroscience, 8(8), 1715-1727. [Link]

-

Mistry, S. N., et al. (2019). 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR: The Determinants of Allosteric Activity. ACS Chemical Neuroscience, 10(3), 1099-1114. [Link]

-

Canals, M., et al. (2012). Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor. Journal of Biological Chemistry, 287(53), 44513-44527. [Link]

-

Mistry, S. N., et al. (2019). 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR: The Determinants of Allosteric Activity. ACS Chemical Neuroscience, 10(3), 1099-1114. [Link]

-

Brady, A. E., et al. (2008). A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. Journal of Neuroscience, 28(51), 13874-13884. [Link]

-

Mistry, S. N., et al. (2016). Novel Fused Arylpyrimidinone Based Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience, 7(5), 647-661. [Link]

-

Conn, P. J., et al. (2020). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Molecular Psychiatry, 25, 1211–1224. [Link]

-

Wikipedia contributors. (2023). Muscarinic acetylcholine receptor M1. Wikipedia, The Free Encyclopedia. [Link]

-

Runde, J. Y., et al. (2020). Development of pyrimidone D1 dopamine receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 30(22), 127546. [Link]

-

van der Westhuizen, E. T., & Christopoulos, A. (2017). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 8, 829. [Link]

-

Moran, S. P., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Molecular Psychiatry, 23(11), 2191-2200. [Link]

-

Dickerson, J. W., et al. (2019). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience, 10(7), 3362-3374. [Link]

-

Lindsley, C. W., et al. (2010). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Mistry, S. N., et al. (2016). 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 59(1), 388-409. [Link]

Sources

- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR: The Determinants of Allosteric Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 4. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular determinants of allosteric modulation at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Anti-Inflammatory Properties of 2-Phenylpyrimidin-4-ol

Foreword: The Imperative for Novel Anti-Inflammatory Agents

The landscape of inflammatory disease management is in constant evolution, driven by the need for more targeted therapies with improved safety profiles. Chronic inflammation underpins a vast array of human pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often associated with significant adverse effects. This necessitates a continued search for novel chemical entities that can modulate inflammatory pathways with greater precision. Pyrimidine derivatives have emerged as a promising class of compounds, with numerous reports highlighting their diverse biological activities, including anti-inflammatory effects. This guide focuses on a specific, yet under-explored, member of this family: 2-Phenylpyrimidin-4-ol. Our objective is to provide a comprehensive technical framework for researchers and drug development professionals to systematically investigate its potential as a novel anti-inflammatory agent. We will delve into its synthesis, propose a plausible mechanism of action based on related compounds, and provide detailed, field-proven protocols for its preclinical evaluation.

Synthesis of 2-Phenylpyrimidin-4-ol: A Practical Protocol

The synthesis of 2-Phenylpyrimidin-4-ol, also known as 2-phenyl-4(3H)-pyrimidinone, can be achieved through a reliable cyclocondensation reaction. The following protocol is adapted from established methodologies for the synthesis of pyrimidinone derivatives.[1]

Reaction Scheme

Step-by-Step Synthesis Protocol

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and stir until it dissolves completely. Subsequently, add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure. Add cold water to the residue to dissolve the sodium salt of the product.

-

Precipitation: Slowly acidify the aqueous solution with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 2-Phenylpyrimidin-4-ol.

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

While direct experimental evidence for the anti-inflammatory mechanism of 2-Phenylpyrimidin-4-ol is not yet available in the public domain, we can hypothesize its potential modes of action based on the well-documented activities of other pyrimidine derivatives.[2] Many pyrimidine-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. It is plausible that 2-Phenylpyrimidin-4-ol could act as a COX inhibitor, potentially with selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1.

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[3][4] They control the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. We hypothesize that 2-Phenylpyrimidin-4-ol may interfere with these pathways, thereby downregulating the production of inflammatory mediators.

In Vitro Evaluation of Anti-Inflammatory Activity

A systematic in vitro evaluation is the first step in validating the anti-inflammatory potential of 2-Phenylpyrimidin-4-ol. The following protocols are designed to assess its effects on key cellular and molecular events in inflammation.

Cell Viability Assay

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of 2-Phenylpyrimidin-4-ol on the selected cell line.

-

Protocol:

-

Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate.

-

Treat the cells with a range of concentrations of 2-Phenylpyrimidin-4-ol for 24 hours.

-

Assess cell viability using a standard MTT or MTS assay.

-

Determine the highest concentration that does not significantly affect cell viability for use in subsequent experiments.

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This assay measures the inhibitory effect of the compound on the production of nitric oxide (NO), a key inflammatory mediator.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of 2-Phenylpyrimidin-4-ol for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Cytokine Production Assay

This assay quantifies the effect of 2-Phenylpyrimidin-4-ol on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Protocol:

-

Seed RAW 264.7 or THP-1 cells in a 24-well plate.

-

Pre-treat the cells with 2-Phenylpyrimidin-4-ol for 1 hour.

-

Stimulate with LPS for a specified time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis of NF-κB and MAPK Pathways

To investigate the molecular mechanism, Western blotting can be used to assess the effect of 2-Phenylpyrimidin-4-ol on the activation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Seed cells in a 6-well plate.

-

Pre-treat with 2-Phenylpyrimidin-4-ol for 1 hour, followed by LPS stimulation for a short duration (e.g., 30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

In Vivo Validation of Anti-Inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory activity of 2-Phenylpyrimidin-4-ol must be validated in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.

Carrageenan-Induced Paw Edema in Rodents

This model assesses the ability of a compound to reduce the acute inflammatory response induced by the injection of carrageenan, a phlogistic agent.

-

Protocol:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-